molecular formula C5H11Cl2NO2S B8535927 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride CAS No. 89299-66-1

2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride

Cat. No.: B8535927
CAS No.: 89299-66-1
M. Wt: 220.12 g/mol
InChI Key: FZKNTCNFTWGOOW-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride is a chemical compound that features a unique combination of amino, chloro, and sulfanyl groups attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride typically involves the reaction of 2-chloroethanethiol with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a corresponding ethyl group under specific conditions.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

  • 2-Amino-3-(2-chloroethylthio)-propionic acid
  • 2-Amino-3-(2-bromoethylsulfanyl)-propionic acid
  • 2-Amino-3-(2-iodoethylsulfanyl)-propionic acid

Comparison:

  • Uniqueness: The presence of the chloro group in 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride makes it more reactive towards nucleophiles compared to its bromo or iodo counterparts.
  • Reactivity: The chloro derivative is generally less reactive than the bromo or iodo derivatives, making it more suitable for controlled reactions.

Properties

CAS No.

89299-66-1

Molecular Formula

C5H11Cl2NO2S

Molecular Weight

220.12 g/mol

IUPAC Name

2-amino-3-(2-chloroethylsulfanyl)propanoic acid;hydrochloride

InChI

InChI=1S/C5H10ClNO2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,7H2,(H,8,9);1H

InChI Key

FZKNTCNFTWGOOW-UHFFFAOYSA-N

Canonical SMILES

C(CCl)SCC(C(=O)O)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

33.9 g of 2-amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid was dissolved in 800 mL of concentrated hydrogen chloride and the solution was stirred for 7 h to obtain a buff solid. The solid was recrystallized in isopropanol to obtain a white powder (34.2 g). Yield 75.4%, mp 185-186° C.
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Yield
75.4%

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